REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([C:13]([OH:15])=O)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.O=S(Cl)[Cl:18].Cl>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([C:13]([Cl:18])=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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0.25 mol
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)C1=CC=C(O1)C(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture Of 56 g
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Type
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DISSOLUTION
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Details
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dissolution
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Type
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CUSTOM
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Details
|
The SOCl2 is removed on a rotary evaporator
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Type
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ADDITION
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Details
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Benzene is added to the solid residue
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Type
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CUSTOM
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Details
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is then removed on the rotary evaporator
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Name
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|
Type
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product
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Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(O1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |